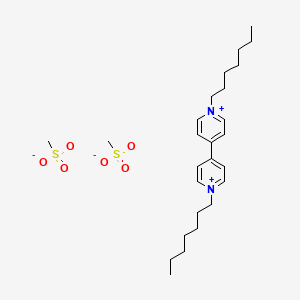
1,1'-Diheptyl-4,4'-bipyridin-1-ium dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is a derivative of bipyridine, a heterocyclic compound that contains two pyridine rings. The heptyl groups attached to the nitrogen atoms in the bipyridine structure enhance its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the alkylation of 4,4’-bipyridine with heptyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with methanesulfonic acid to form the dimethanesulfonate salt.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivatives.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The substitution reactions typically require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is employed in the study of biological systems and as a probe for detecting specific biomolecules.
Industry: The compound is used in the development of electrochromic materials, organic electronics, and electrochemical devices.
Wirkmechanismus
The mechanism of action of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a redox-active electrolyte, facilitating electron transfer processes in electrochemical systems. It can also form complexes with metal ions, which can enhance its catalytic activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Diheptyl-4,4’-bipyridinium dibromide
- Methyl viologen dichloride hydrate
- Ethyl viologen dibromide
- Benzyl viologen dichloride
Uniqueness
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its enhanced solubility and stability, which are attributed to the heptyl groups attached to the bipyridine structure. This makes it more suitable for applications in organic electronics and electrochemical devices compared to its similar compounds.
Eigenschaften
CAS-Nummer |
90449-45-9 |
|---|---|
Molekularformel |
C26H44N2O6S2 |
Molekulargewicht |
544.8 g/mol |
IUPAC-Name |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;methanesulfonate |
InChI |
InChI=1S/C24H38N2.2CH4O3S/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;2*1-5(2,3)4/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
OIJQKTLVXCHCCY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)



![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
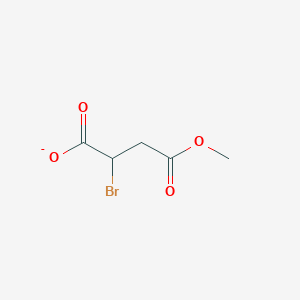
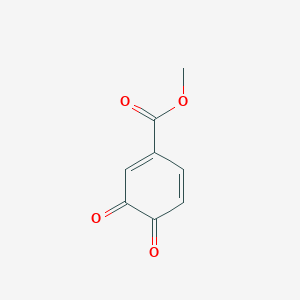
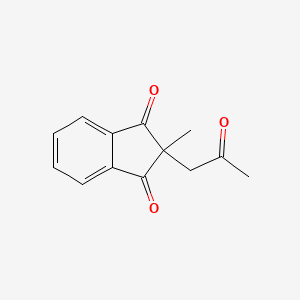
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
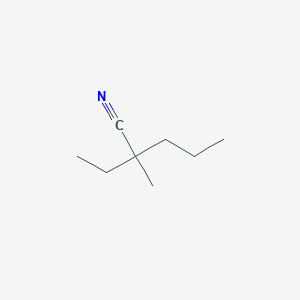

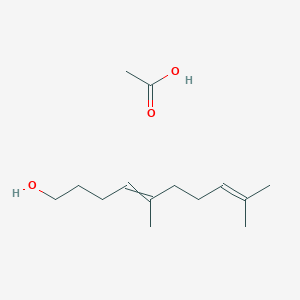
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
